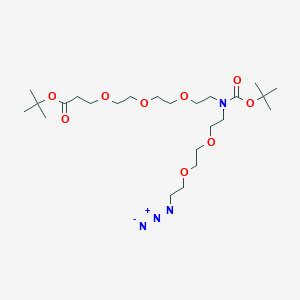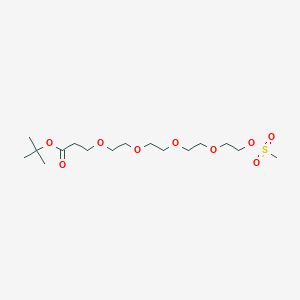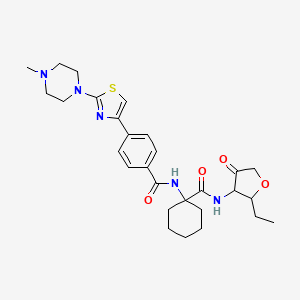
N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester
Overview
Description
“N-(Azido-PEG2)-N-Boc-PEG3-Boc” is a polyethylene glycol (PEG)-based compound . It contains an azide group and a carboxylic acid group linked through a linear PEG chain . The molecular weight is 478.5 g/mol, and the chemical formula is C20H38N4O9 .
Synthesis Analysis
The synthesis of “N-(Azido-PEG2)-N-Boc-PEG3-Boc” involves the use of functionalized PEG azides . The study describes the synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction . This method was found to be compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa .Molecular Structure Analysis
The molecular structure of “N-(Azido-PEG2)-N-Boc-PEG3-Boc” is characterized by a linear PEG chain linking an azide group and a carboxylic acid group . The InChI string representation of the molecule isInChI=1S/C20H38N4O9/c1-20(2,3)33-19(27)24(6-10-30-14-13-29-9-5-22-23-21)7-11-31-15-17-32-16-12-28-8-4-18(25)26/h4-17H2,1-3H3,(H,25,26) . Chemical Reactions Analysis
The azide group in “N-(Azido-PEG2)-N-Boc-PEG3-Boc” enables PEGylation via Click Chemistry . The resulting 1,2,3-triazole formed by the click reaction between an azide and an alkyne closely resembles an amide bond .Physical and Chemical Properties Analysis
“N-(Azido-PEG2)-N-Boc-PEG3-Boc” has a molecular weight of 478.5 g/mol and a chemical formula of C20H38N4O9 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 11 . The compound has a rotatable bond count of 23 and a topological polar surface area of 127 Ų .Relevant Papers The relevant papers for “N-(Azido-PEG2)-N-Boc-PEG3-Boc” include studies on the synthesis and end-group quantification of functionalized PEG azides . Another paper discusses the use of a similar compound, “N-(Azido-PEG2)-N-Boc-PEG4-NHS ester”, as a non-cleavable linker for bio-conjugation .
Scientific Research Applications
Macromolecular Self-Assembly
N-(Azido-PEG2)-N-Boc-PEG3-Boc plays a role in macromolecular self-assembly. A study demonstrated how a diblock copolymer, including a hydrophobic N-Boc protected block, can aggregate to form colloidal particles through azo coupling reactions, indicating potential applications in creating self-assembling materials (Li et al., 2018).
Cell Adhesion and Migration
This compound is also involved in dynamic cell adhesion and migration. Research has shown that cell-repellent azido-polymers, like APP (azido-[polylysine-g-PEG]), can be used to create substrates for controlled cell adhesion. This approach has diverse applications in tissue motility assays and patterned coculturing (van Dongen et al., 2013).
Polymer Modification and Functionalization
In polymer chemistry, N-(Azido-PEG2)-N-Boc-PEG3-Boc is used for polymer modification. Studies illustrate its use in the N-Boc protection of amines, which is a key step in synthesizing various polymers and modifying their properties (Zeng et al., 2012).
Photocatalytic Applications
In the field of photocatalysis, N-(Azido-PEG2)-N-Boc-PEG3-Boc derivatives are being explored. Research has shown that N-doped photocatalysts, like N-BOC, demonstrate high-performance and durable photocatalytic activity for air cleaning, indicating its potential in environmental applications (Dong et al., 2013).
Polymer Synthesis and Characterization
The compound is pivotal in the synthesis and characterization of polymers, such as azido-terminated polyethylene glycols. These synthesized polymers are potential candidates for applications like binders in composite materials (Yang, 2011).
Polymer-Protein Conjugation
It has significant implications in bioconjugate chemistry. For instance, the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) uses azido-terminated polymers for efficient protein-polymer conjugation, offering insights into bioconjugate design and monitoring (Dirks et al., 2009).
Water Dynamics in Biomimetic Environments
This compound aids in understanding water dynamics in biomimetic environments. Research involving azido-derivatized crowders like PEG has provided insights into water structure and dynamics in crowded environments, mimicking cellular conditions (Verma et al., 2016).
Polymer Functionalization for Drug Delivery
In the field of drug delivery, N-(Azido-PEG2)-N-Boc-PEG3-Boc derivatives have been used to synthesize pH-sensitive polymers for tumor targeting, highlighting their significance in developing advanced drug delivery systems (Chang et al., 2010).
Mechanism of Action
Target of Action
N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester, also known as N-(Azido-PEG2)-N-Boc-PEG3-Boc, is a click chemistry reagent . It is primarily used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
The compound contains an Azide group that enables PEGylation via Click Chemistry . This process involves a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Result of Action
The primary result of the action of this compound is the labeling of primary amines in proteins and other amine-containing molecules . This labeling can be used for various purposes, including the study of protein function, the tracking of protein distribution, and the development of targeted therapies.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the protected amine in the compound can be deprotected under acidic conditions . Moreover, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other chemicals in the environment.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O9/c1-23(2,3)36-21(29)7-11-31-15-19-35-20-18-34-14-10-28(22(30)37-24(4,5)6)9-13-33-17-16-32-12-8-26-27-25/h7-20H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULNOPFYPKAAPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)


![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B609367.png)



